molecular formula C16H15FN2O3S B6511401 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide CAS No. 921535-69-5

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide

Cat. No. B6511401
CAS RN: 921535-69-5
M. Wt: 334.4 g/mol
InChI Key: CZIMBVCCYHJGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide, commonly referred to as FES, is a synthetic small molecule compound with the molecular formula C14H14FN3O3S. FES was developed in the late 1990s as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. FES has been studied extensively in both laboratory and clinical settings, and has been found to have a variety of potential applications in medicine.

Mechanism of Action

The exact mechanism of action of FES is not completely understood. However, it is believed that FES may act as an anti-inflammatory agent and as an inhibitor of tumor cell growth. It is also believed that FES may act as an antioxidant, protecting cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
FES has been found to have a variety of biochemical and physiological effects. In particular, FES has been found to reduce inflammation, inhibit tumor cell growth, regulate glucose levels, protect neurons from damage, and reduce the progression of Alzheimer’s disease. In addition, FES has been found to have anti-oxidant properties, protecting cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The use of FES in laboratory experiments has a number of advantages and limitations. One of the main advantages of using FES in laboratory experiments is its high solubility in water, which allows it to be used in a variety of applications. Additionally, FES is relatively stable and has a low toxicity, making it a safe compound to use in laboratory experiments. On the other hand, FES is a synthetic compound and is not found naturally in the body, which limits its use in certain applications.

Future Directions

There are a number of potential future directions for research on FES. One potential direction is to further investigate the potential therapeutic applications of FES, such as its potential to inhibit tumor cell growth and reduce inflammation. Additionally, further research could be conducted to better understand the mechanism of action of FES and its potential to protect neurons from damage. Furthermore, research could be conducted to explore the potential of FES to treat other diseases, such as cardiovascular diseases and neurodegenerative diseases. Finally, research could be conducted to explore the potential of FES to be used as a drug delivery system.

Synthesis Methods

FES is synthesized through a multi-step process involving a variety of organic reactions. The first step involves the reaction of 2-fluorobenzene-1-sulfonamide with ethyl chloroacetate to form ethyl 2-fluorobenzene-1-sulfonamide. This is followed by a reaction with 1-ethyl-2-oxo-1,2-dihydro-3H-indole to form N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide.

Scientific Research Applications

FES has been studied extensively in the laboratory and clinical settings for its potential therapeutic properties. In particular, FES has been investigated for its potential to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose levels in diabetes. In addition, FES has been studied for its potential to protect neurons from damage and reduce the progression of Alzheimer’s disease.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMBVCCYHJGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.